molecular formula C14H12BrNO3 B14763927 3-Benzyloxy-6-bromo-2-nitrotoluene

3-Benzyloxy-6-bromo-2-nitrotoluene

Cat. No.: B14763927
M. Wt: 322.15 g/mol
InChI Key: CXJDVHUNRZRAMS-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-3-methyl-2-nitrobenzene is an organic compound with the molecular formula C14H12BrNO3 It is characterized by a benzene ring substituted with benzyloxy, bromo, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-bromo-3-methyl-2-nitrobenzene can be synthesized through a multi-step process involving the following key steps:

    Bromination: The addition of a bromine atom to the benzene ring.

    Benzyloxylation: The attachment of a benzyloxy group.

Each step requires specific reagents and conditions. For example, nitration typically involves the use of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods: Industrial production of 1-(Benzyloxy)-4-bromo-3-methyl-2-nitrobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-bromo-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the bromine atom with other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: 1-(Benzyloxy)-4-carboxy-3-methyl-2-nitrobenzene.

    Reduction: 1-(Benzyloxy)-4-bromo-3-methyl-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)-4-bromo-3-methyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-3-methyl-2-nitrobenzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, its activity would depend on the functional groups present and their interactions with biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)-4-bromo-3-methyl-2-nitrobenzene is unique due to the combination of its substituents, which confer specific reactivity and potential applications not shared by its analogs. The presence of both electron-withdrawing (nitro) and electron-donating (methyl and benzyloxy) groups allows for a diverse range of chemical transformations and applications.

Properties

Molecular Formula

C14H12BrNO3

Molecular Weight

322.15 g/mol

IUPAC Name

1-bromo-2-methyl-3-nitro-4-phenylmethoxybenzene

InChI

InChI=1S/C14H12BrNO3/c1-10-12(15)7-8-13(14(10)16(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

CXJDVHUNRZRAMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])OCC2=CC=CC=C2)Br

Origin of Product

United States

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